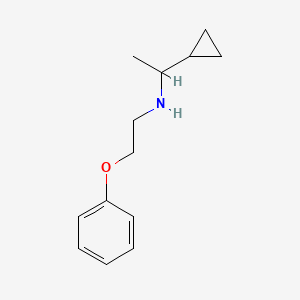
(1-Cyclopropylethyl)(2-phenoxyethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclopropylethyl)(2-phenoxyethyl)amine is an organic compound with the molecular formula C13H19NO It consists of a cyclopropylethyl group and a phenoxyethyl group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylethyl)(2-phenoxyethyl)amine typically involves the nucleophilic substitution reaction of a haloalkane with an amine. One common method is the reaction of 1-cyclopropylethyl bromide with 2-phenoxyethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(1-Cyclopropylethyl)(2-phenoxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
(1-Cyclopropylethyl)(2-phenoxyethyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Cyclopropylethyl)(2-phenoxyethyl)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The phenoxy group can interact with hydrophobic regions of proteins or membranes, affecting their stability and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Cyclopropylethyl)(2-phenoxyethyl)morpholine
- (1-Cyclopropylethyl)(2-phenoxyethyl)piperidine
Uniqueness
(1-Cyclopropylethyl)(2-phenoxyethyl)amine is unique due to the presence of both a cyclopropylethyl group and a phenoxyethyl group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
1-cyclopropyl-N-(2-phenoxyethyl)ethanamine |
InChI |
InChI=1S/C13H19NO/c1-11(12-7-8-12)14-9-10-15-13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3 |
Clave InChI |
XWWPAAVQKJYUBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC1)NCCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


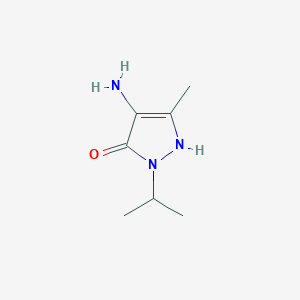
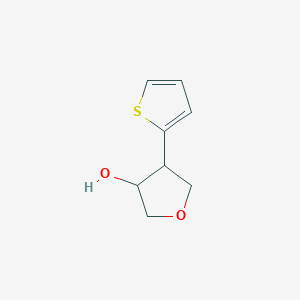
![5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile](/img/structure/B13316132.png)
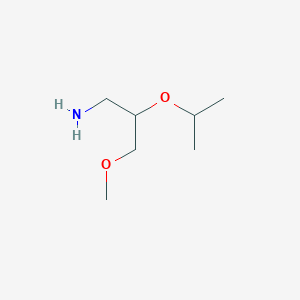
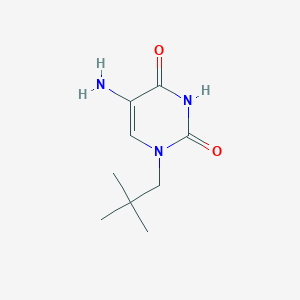
![1-Bromospiro[2.5]octane](/img/structure/B13316142.png)
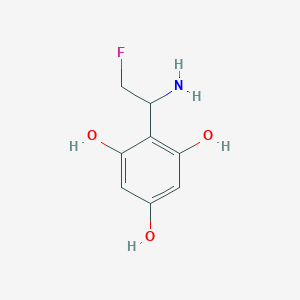
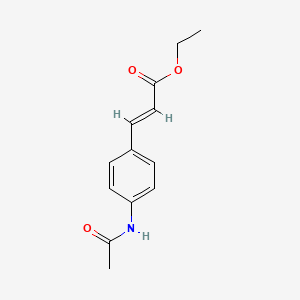
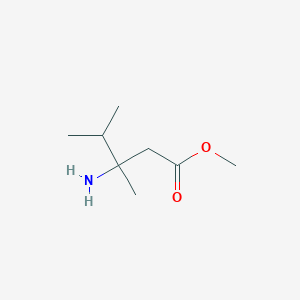
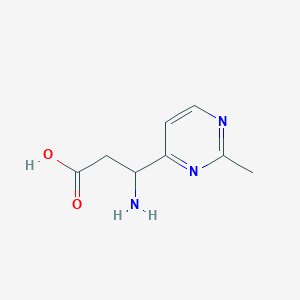
![(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoicacid](/img/structure/B13316178.png)
amine](/img/structure/B13316179.png)

![3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B13316202.png)
